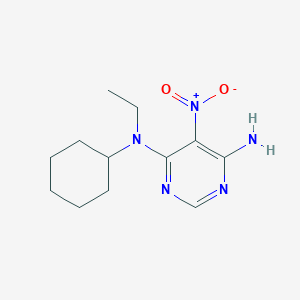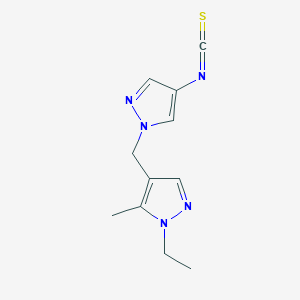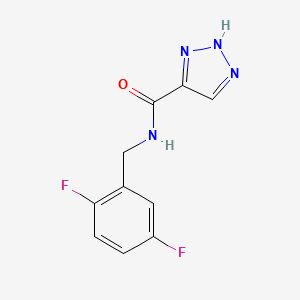
N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a difluorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties. The triazole ring is known for its stability and resistance to metabolic degradation, making it a valuable scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the following steps:
Preparation of 2,5-difluorobenzyl azide: This intermediate is synthesized by reacting 2,5-difluorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
CuAAC Reaction: The 2,5-difluorobenzyl azide is then reacted with an alkyne derivative in the presence of a copper catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
Amidation: The resulting triazole is further reacted with a carboxylic acid derivative to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. Continuous flow reactors and heterogeneous catalysts are often employed to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The triazole ring is generally resistant to oxidation and reduction, but the carboxamide group can undergo hydrolysis under acidic or basic conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other azides or alkynes to form larger heterocyclic structures.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to form the triazole ring.
Sodium Azide: Used to prepare azide intermediates.
Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.
Acids and Bases: Used for hydrolysis of the carboxamide group.
Major Products Formed
Substituted Triazoles: Formed through substitution reactions.
Hydrolyzed Carboxamides: Formed through hydrolysis of the carboxamide group.
科学研究应用
N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs due to its stability and bioactivity
Chemical Biology: The triazole ring is used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and dendrimers, due to its ability to form stable linkages.
Agrochemicals: It is explored for use in the development of new pesticides and herbicides.
作用机制
The mechanism of action of N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is primarily based on its ability to interact with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors with high affinity. The difluorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
相似化合物的比较
Similar Compounds
2,5-Difluorobenzyl Alcohol: A precursor in the synthesis of N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide.
2,5-Difluorobenzyl Chloride: Another precursor used in the synthesis.
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
This compound is unique due to the presence of both the difluorobenzyl group and the triazole ring. This combination imparts enhanced stability, bioactivity, and versatility in chemical reactions compared to other triazole derivatives .
属性
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-1-2-8(12)6(3-7)4-13-10(17)9-5-14-16-15-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYWJJIKQZPBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC(=O)C2=NNN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2573464.png)
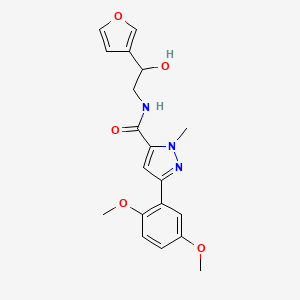
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573466.png)
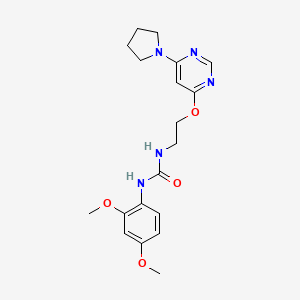
![3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride](/img/structure/B2573474.png)
![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine](/img/structure/B2573475.png)
![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)
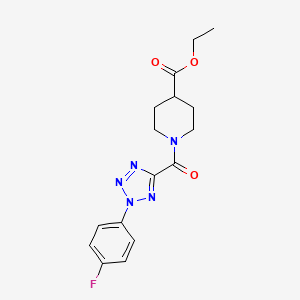

![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE](/img/structure/B2573481.png)
